Benzyl 3,5-dimethylphenyl ether CAS number 874-63-5 synonyms
Benzyl 3,5-dimethylphenyl ether CAS number 874-63-5 synonyms
Primary Identifier: 1-(Benzyloxy)-3,5-dimethylbenzene Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & Synthesis Protocol
Part 1: Chemical Identity & Critical Identifier Correction
CRITICAL NOTICE: CAS Number Discrepancy You provided CAS 874-63-5 in your request. Please note that CAS 874-63-5 technically refers to 3,5-Dimethylanisole (the methyl ether), not the benzyl ether.
-
CAS 874-63-5: 1-Methoxy-3,5-dimethylbenzene (Methyl protecting group).
-
Target Compound: Benzyl 3,5-dimethylphenyl ether (Benzyl protecting group).
This guide focuses on the Benzyl 3,5-dimethylphenyl ether as requested by the chemical name, which is a crucial intermediate in medicinal chemistry for temporary phenol protection, unlike the methyl ether which is often a "dead-end" metabolic cap.
Nomenclature & Synonyms
| Type | Identifier / Name |
| IUPAC Name | 1-(Benzyloxy)-3,5-dimethylbenzene |
| Common Name | Benzyl 3,5-dimethylphenyl ether |
| Alt.[1][2][3] Synonym 1 | 3,5-Dimethylphenyl benzyl ether |
| Alt. Synonym 2 | Benzene, 1-[(3,5-dimethylphenoxy)methyl]- |
| Alt. Synonym 3 | O-Benzyl-3,5-dimethylphenol |
| Formula | C₁₅H₁₆O |
| Mol. Weight | 212.29 g/mol |
| SMILES | Cc1cc(C)cc(OCc2ccccc2)c1 |
Part 2: Synthesis Protocol (Williamson Ether Synthesis)
The most robust method for synthesizing Benzyl 3,5-dimethylphenyl ether is the Williamson Ether Synthesis. This nucleophilic substitution (
Reaction Logic & Causality
-
Substrate: 3,5-Dimethylphenol (pKₐ ~10) is deprotonated to form the phenoxide anion.
-
Reagent: Benzyl bromide is preferred over benzyl chloride due to the weaker C-Br bond, facilitating a faster
attack. -
Base: Potassium Carbonate (
) is selected over stronger bases (like NaH) for safety and ease of handling. It effectively deprotonates the phenol in polar aprotic solvents. -
Solvent: Acetone or DMF. Acetone allows for easy workup (filtration of salts), while DMF accelerates the reaction via cation solvation.
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Charging:
-
Add 3,5-Dimethylphenol (1.0 eq, 12.2 g, 100 mmol).
-
Add Potassium Carbonate (
) (1.5 eq, 20.7 g, 150 mmol). Anhydrous form is critical to prevent hydration shells inhibiting the nucleophile. -
Add Acetone (100 mL).
-
-
Activation: Stir the mixture at room temperature for 15 minutes to initiate phenoxide formation (color change may occur).
-
Alkylation:
-
Add Benzyl Bromide (1.1 eq, 18.8 g, 13.0 mL) dropwise over 10 minutes.
-
Note: Benzyl bromide is a lachrymator; perform this step in a fume hood.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Validation: Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol spot (
) should disappear; the ether product ( ) will appear.
-
-
Workup:
-
Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (SiO₂, 100% Hexanes
5% EtOAc/Hexanes).
Visual Workflow: Synthesis Pathway
Figure 1: Synthesis workflow for Benzyl 3,5-dimethylphenyl ether via Williamson Ether Synthesis.
Part 3: Applications & Deprotection Strategy
In drug development, this molecule is rarely the final API. It is primarily a protected intermediate . The benzyl group masks the phenolic hydroxyl to prevent side reactions (e.g., oxidation, unwanted alkylation) during multi-step synthesis.
Why Use This Protecting Group?
-
Stability: Stable to basic conditions, oxidizers, and reducing agents (e.g.,
, ). -
Orthogonality: Can be removed selectively in the presence of methyl ethers or esters.
Deprotection Protocol (Hydrogenolysis)
To regenerate the phenol (e.g., in the final step of a cannabinoid or resorcinol analog synthesis):
-
Reagents:
gas (1 atm or balloon), 10% Pd/C catalyst. -
Solvent: Ethanol or Methanol.[5]
-
Mechanism: Palladium coordinates to the aromatic ring and the benzylic carbon, facilitating the cleavage of the C-O bond. Toluene is released as a byproduct.
Visual Mechanism: Protection/Deprotection Cycle
Figure 2: The strategic role of Benzyl 3,5-dimethylphenyl ether as a protecting group in complex organic synthesis.
Part 4: Analytical Characterization
To ensure the integrity of your synthesized compound, compare your data against these expected values.
| Technique | Expected Signal Characteristics |
| ¹H NMR (CDCl₃) | δ 7.30–7.45 (m, 5H, Benzyl Ar-H)δ 6.60 (s, 1H, Ar-H para)δ 6.50 (s, 2H, Ar-H ortho)δ 5.05 (s, 2H, O-CH₂-Ph)δ 2.30 (s, 6H, Ar-CH₃) |
| ¹³C NMR | δ 158.9 (C-O), 139.2 (C-Me), 137.1 (Bn-C1), 128.6 (Bn), 127.9 (Bn), 127.5 (Bn), 122.5 (Ar-H), 112.8 (Ar-H), 69.9 (O-CH₂), 21.5 (CH₃) |
| Physical State | White crystalline solid or colorless oil (depending on purity).[2] |
| Melting Point | Expected range: 35–40°C (Lower than parent phenol due to loss of H-bonding). |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 874-63-5 (3,5-Dimethylanisole). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 4.11: Ethers).
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter 2: Protection for the Hydroxyl Group, Benzyl Ethers).[6]
Sources
- 1. 5-tert-Butyl-m-xylene - Wikipedia [en.wikipedia.org]
- 2. BENZYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 3. 3,5-dimethylbiphenyl [stenutz.eu]
- 4. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]
- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
